3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
This compound is a heterocyclic small molecule featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a piperidin-4-yl group. Such structural features are common in kinase inhibitors and other therapeutic agents targeting protein-protein interactions .
Properties
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19-15-5-3-9-21-18(15)22-12-25(19)13-7-10-24(11-8-13)20(27)17-14-4-1-2-6-16(14)28-23-17/h3,5,9,12-13H,1-2,4,6-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKFIFHBIXFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation.
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β. It inhibits the phosphorylation activity of these kinases, thereby preventing the deactivation of PTEN. This results in the preservation of PTEN’s tumor suppressor function.
Biological Activity
The compound 3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring connected to a pyrido[2,3-d]pyrimidin-4(3H)-one core and a tetrahydrobenzo[d]isoxazole moiety. Its structural complexity is indicative of potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, compounds with similar structures have demonstrated inhibition of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
- Antiviral Activity : The compound's structure suggests potential antiviral properties. Similar compounds have been investigated for their ability to inhibit viruses such as Hepatitis B.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the tetrahydrobenzo[d]isoxazole and piperidine components significantly affect the compound's biological activity. For instance:
- Substituents on the Piperidine Ring : Variations in substituents can enhance or reduce activity against specific targets.
- Tetrahydrobenzo[d]isoxazole Modifications : Alterations in this moiety have been linked to increased cytotoxicity in cancer cells, suggesting that specific functional groups can optimize therapeutic effects .
Case Studies
- Cancer Research : A study examining analogs of this compound found that certain derivatives exhibited significant cytotoxic effects on breast cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
- Antiviral Studies : Investigations into the antiviral properties of structurally similar compounds highlighted their potential as inhibitors of viral replication processes, particularly in Hepatitis B models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid scaffold combining pyrido-pyrimidinone, piperidine, and tetrahydrobenzoisoxazole components. Below is a systematic comparison with related derivatives:
Core Scaffold Variations
Substituent Effects
Piperidine Modifications :
- The target compound’s piperidine is acylated with a tetrahydrobenzoisoxazole group, which may enhance binding affinity compared to simpler alkyl-substituted piperidines (e.g., 4-(3,4-dichlorobenzyl)piperidine in ). The benzoisoxazole’s electron-rich aromatic system could improve interactions with hydrophobic enzyme pockets .
- In contrast, compounds with 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine () or tert-butyldimethylsilyl-protected derivatives () prioritize metabolic stability over target engagement.
- Pyrido-Pyrimidinone Substitutions: The 3-position substitution (piperidin-4-yl) in the target compound contrasts with 8-substituted pyrido[3,4-d]pyrimidinones (e.g., pyrazolyl groups in ).
Critical Analysis of Structural Advantages and Limitations
| Feature | Advantage | Limitation |
|---|---|---|
| Tetrahydrobenzoisoxazole | Enhances rigidity and π-π stacking | May introduce metabolic instability (oxidative cleavage) |
| Piperidin-4-yl linkage | Facilitates binding to deep enzyme pockets | Potential for off-target interactions with amine receptors |
| Pyrido-pyrimidinone | High-affinity kinase-binding scaffold | Poor aqueous solubility without polar substituents |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:
- Solvent selection : Ethanol or dimethylformamide (DMF) under reflux conditions enhances reaction efficiency due to their polarity and boiling points .
- Temperature and reaction time : Stepwise heating (e.g., 60°C for initial coupling, followed by reflux for cyclization) minimizes side reactions .
- Intermediate purification : Column chromatography or recrystallization between steps ensures intermediate purity, critical for final product quality .
Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : A multi-technique approach is required:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with piperidine and pyrido-pyrimidine moieties showing characteristic shifts (e.g., piperidinyl protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring no residual intermediates remain .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., carbonyl stretches near 1680–1720 cm) .
Q. What preliminary assays are recommended for evaluating its bioactivity?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols to measure IC values .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess antiproliferative effects .
- Pathway modulation : Western blotting to detect phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Contradictions often arise from cell-specific factors. Strategies include:
- Transcriptomic profiling : RNA-seq or qPCR to compare target gene expression levels in responsive vs. non-responsive cell lines .
- Metabolic stability assays : LC-MS/MS to evaluate compound degradation rates in different cellular environments .
- Computational modeling : Molecular docking to predict binding affinity variations due to protein isoform differences .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Rigorous impurity control involves:
- HPLC-PDA/MS : Identifies and quantifies impurities (e.g., residual intermediates like 4-tetrahydropyrancarbonyl chloride) using retention time and UV/MS spectra .
- Pharmacopeial standards : Cross-reference with established impurities (e.g., EP Impurity F, m/z 534.2) for accurate identification .
- Process refinement : Adjusting alkylation or cyclization steps to minimize byproduct formation (e.g., reducing excess reagent stoichiometry) .
Q. How can the compound’s molecular targets be identified with high confidence?
- Methodological Answer : Integrate orthogonal approaches:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS .
- CRISPR-Cas9 knockout screens : Identify genes whose deletion abolishes compound activity, pinpointing critical targets .
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding to map interactomes .
Q. What computational tools are suitable for predicting SAR (Structure-Activity Relationship) modifications?
- Methodological Answer : Use in silico platforms to guide rational design:
- Molecular dynamics simulations : Analyze conformational flexibility of the piperidin-4-yl and tetrahydrobenzoisoxazole moieties to optimize binding .
- QSAR models : Train algorithms on bioactivity data from analogs (e.g., pyrido[3,4-d]pyrimidin-4-one derivatives) to predict potency enhancements .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, CYP450 inhibition) before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
